2-(1-Phenylhydrazino)-1,3-thiazole
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Overview
Description
2-(1-Phenylhydrazino)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylhydrazino)-1,3-thiazole typically involves the reaction of phenylhydrazine with a thiazole derivative. One common method is the condensation of phenylhydrazine with 2-bromo-1,3-thiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylhydrazino)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives .
Scientific Research Applications
2-(1-Phenylhydrazino)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-(1-Phenylhydrazino)-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-2-phenylhydrazine: This compound is similar in structure but has an acetyl group instead of a thiazole ring.
Phenylhydrazine: A simpler compound with a phenyl group attached to a hydrazine moiety.
2-Phenylindole: Contains a phenyl group attached to an indole ring, showing structural similarity to thiazole derivatives.
Uniqueness
2-(1-Phenylhydrazino)-1,3-thiazole is unique due to the presence of both a thiazole ring and a phenylhydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9N3S |
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Molecular Weight |
191.26 g/mol |
IUPAC Name |
1-phenyl-1-(1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H9N3S/c10-12(9-11-6-7-13-9)8-4-2-1-3-5-8/h1-7H,10H2 |
InChI Key |
HDLZZCSVJDXASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=NC=CS2)N |
Origin of Product |
United States |
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